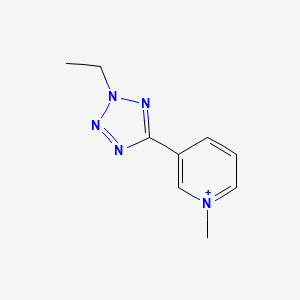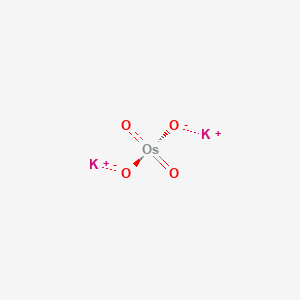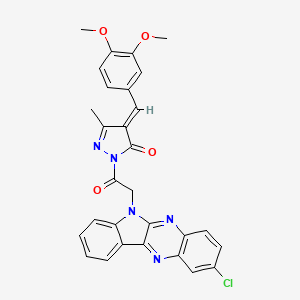
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indoloquinoxaline, pyrazolone, and benzylidene moieties, which may contribute to its diverse chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the indoloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the indoloquinoxaline structure.
Acetylation: The indoloquinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the pyrazolone ring: This step involves the reaction of the acetylated indoloquinoxaline with hydrazine derivatives to form the pyrazolone ring.
Benzylidene formation: The final step involves the condensation of the pyrazolone derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Analyse Des Réactions Chimiques
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group in the indoloquinoxaline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound may be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, dyes, or other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
Indoloquinoxaline derivatives: These compounds share the indoloquinoxaline core and may exhibit similar chemical and biological properties.
Pyrazolone derivatives: Compounds with the pyrazolone ring structure may have comparable reactivity and applications.
Benzylidene derivatives: These compounds contain the benzylidene moiety and may show similar chemical behavior.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural features, which may result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
119457-17-9 |
|---|---|
Formule moléculaire |
C29H22ClN5O4 |
Poids moléculaire |
540.0 g/mol |
Nom IUPAC |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H22ClN5O4/c1-16-20(12-17-8-11-24(38-2)25(13-17)39-3)29(37)35(33-16)26(36)15-34-23-7-5-4-6-19(23)27-28(34)32-21-10-9-18(30)14-22(21)31-27/h4-14H,15H2,1-3H3/b20-12+ |
Clé InChI |
QPFDYUJUNQFQJP-UDWIEESQSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)

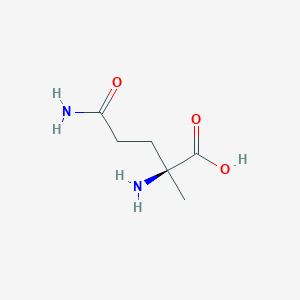
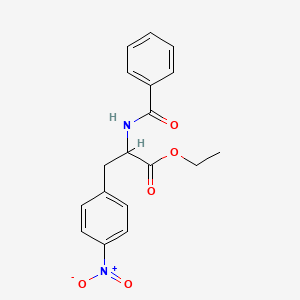

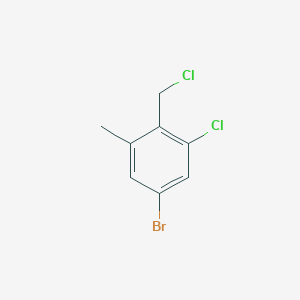
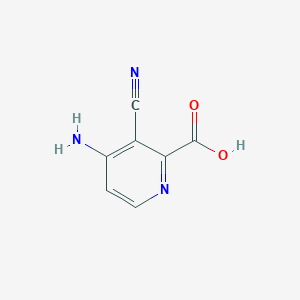
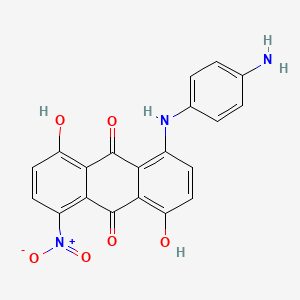
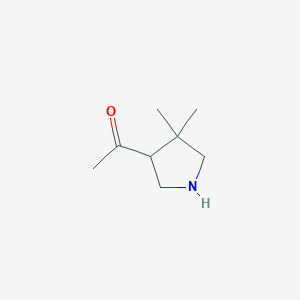
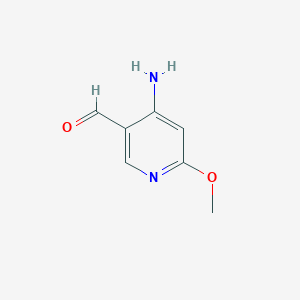
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
